molecular formula C23H21NO4S B2571878 N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfonyl)propanamide CAS No. 868676-15-7

N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2571878
CAS No.: 868676-15-7
M. Wt: 407.48
InChI Key: WDHHUKAHOVMSPB-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C23H21NO4S and its molecular weight is 407.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A body of research has been dedicated to exploring the synthesis, structural characterization, and applications of compounds structurally related to 3-(benzenesulfonyl)-N-(2-benzoyl-4-methylphenyl)propanamide. Studies focus on the synthesis of novel sulfonamide derivatives exhibiting diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial effects. For example, Küçükgüzel et al. (2013) synthesized a series of novel sulfonamide derivatives evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed that specific derivatives exhibited significant biological activities, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial Activity

Further research has been conducted on the synthesis of sulfonamide derivatives and their antimicrobial properties. Sławiński et al. (2013) reported the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and their screening for antibacterial activity, revealing promising activity against several Gram-positive bacterial strains (Sławiński et al., 2013).

Catalytic Applications

The catalytic applications of sulfonamide derivatives have also been explored. Anbarasan et al. (2011) utilized N-cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for the synthesis of various benzonitriles, demonstrating its efficiency in synthesizing pharmaceutically relevant intermediates (Anbarasan et al., 2011).

Anticancer Activity

The development of sulfonamide derivatives as nonsteroidal progesterone receptor antagonists for potential therapeutic applications in diseases such as breast cancer and endometriosis has been reported. Yamada et al. (2016) identified N-(4-phenoxyphenyl)benzenesulfonamide derivatives exhibiting potent PR-antagonistic activity, underscoring the structural versatility and therapeutic potential of sulfonamide derivatives in oncology (Yamada et al., 2016).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-benzoyl-4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c1-17-12-13-21(20(16-17)23(26)18-8-4-2-5-9-18)24-22(25)14-15-29(27,28)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHHUKAHOVMSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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